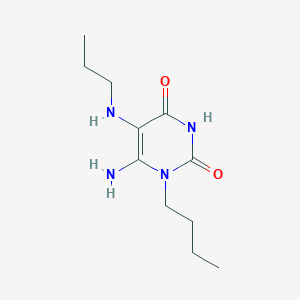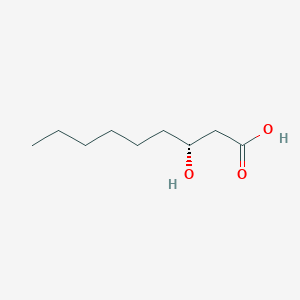
6-Amino-1-butyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alkylation and Acylation Applications
Alkylation and Acylation of Dihydropyrimidines : The modification of dihydropyrimidines through alkylation and acylation has been a subject of research. For instance, the C- and N-substituted derivatives of dihydropyrimidines have been obtained through these processes, showcasing the versatility of these compounds in chemical synthesis. The acylation of secondary amino groups before the amide group of the heterocycle indicates a specific reactivity pattern that can be leveraged in synthesizing complex molecules (Rutkauskas & Beresnevicius, 2002).
Chemical Transformations and Synthesis
Decarboxylation and Schiff Base Formation : The decarboxylation of 5-amino-orotic acid and its Schiff base derivatives by rhenium(V) highlights another area of research. This process leads to the formation of complexes that are structurally unique, indicating the potential for creating novel materials with specific functions (Mukiza, Gerber, & Hosten, 2015).
Synthesis of Pyrido[2,3-d]pyrimidines : The reaction of aminopyrimidines with arylalkanone Mannich bases under optimized conditions to yield pyrido[2,3-d]pyrimidines showcases a method for synthesizing complex heterocyclic structures. Such compounds have potential applications in pharmaceuticals and materials science (Girreser, Heber, & Schütt, 2004).
Novel Compounds and Catalysis
Nano Catalysis in Pyrimidinone Synthesis : The use of aluminate sulfonic acid nanoparticles as a catalyst for the solvent-free synthesis of pyrido[2,3-d]pyrimidinone derivatives exemplifies the intersection of nanotechnology and chemical synthesis. This method offers advantages such as high yields, short reaction times, and environmental friendliness, highlighting the role of nanocatalysts in modern synthetic chemistry (Abdelrazek, Gomha, Farghaly, & Metz, 2019).
Supramolecular Assemblies
Hydrogen-bonded Supramolecular Assemblies : The exploration of dihydropyrimidine-2,4-(1H,3H)-dione functionality for creating crown-containing supramolecular assemblies opens a window into the design of complex structures through non-covalent interactions. These assemblies have potential applications in molecular recognition, sensing, and catalysis, illustrating the broad applicability of dihydropyrimidines in constructing functional materials (Fonari et al., 2004).
Eigenschaften
IUPAC Name |
6-amino-1-butyl-5-(propylamino)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-5-7-15-9(12)8(13-6-4-2)10(16)14-11(15)17/h13H,3-7,12H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNZSXZJKZGUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)NCCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one](/img/structure/B2829669.png)
![2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829671.png)
![3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate](/img/structure/B2829673.png)
![2-(9-(3-chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2829679.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)


![(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2829684.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2829685.png)

